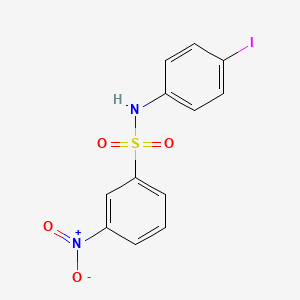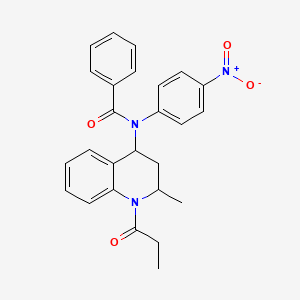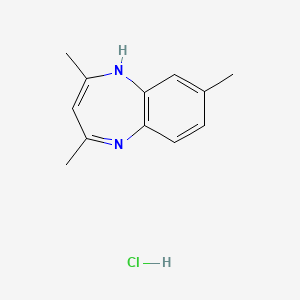
2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride, also known as TMDZ, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzodiazepine derivatives and has been found to have significant biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride has been widely used in scientific research due to its ability to bind to the GABAA receptor, which is a neurotransmitter receptor in the brain. It has been found to have anxiolytic, anticonvulsant, and sedative effects, making it a useful tool for studying the role of GABA in the central nervous system. 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride has also been used in studies of drug addiction and withdrawal, as well as in the development of new drugs for the treatment of anxiety and insomnia.
Mecanismo De Acción
The mechanism of action of 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride involves binding to the GABAA receptor, which is a ligand-gated ion channel that is permeable to chloride ions. This leads to an increase in chloride ion influx, which hyperpolarizes the neuron and reduces its excitability. This effect is responsible for the anxiolytic, anticonvulsant, and sedative effects of 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride.
Biochemical and Physiological Effects
2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABAA receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This effect is responsible for the anxiolytic, anticonvulsant, and sedative effects of 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride. 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride in lab experiments include its ability to selectively bind to the GABAA receptor, its well-characterized mechanism of action, and its established use in scientific research. However, 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride also has some limitations, including its potential for non-specific binding to other receptors, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
Direcciones Futuras
For research on 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride include the development of new drugs, investigation of its anti-inflammatory and antioxidant effects, and further understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride involves the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then reacted with methyl iodide to yield 2,4,7-trimethyl-1H-1,5-benzodiazepine hydrochloride. The purity of the final product can be enhanced by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
2,4,8-trimethyl-1H-1,5-benzodiazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-8-4-5-11-12(6-8)14-10(3)7-9(2)13-11;/h4-7,14H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJYWHRKAHAOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C(N2)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,8-trimethyl-1H-1,5-benzodiazepine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)
![N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5233833.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5233834.png)
![4-amino-1-[2-(2,4-dibromophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5233836.png)
![N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5233837.png)

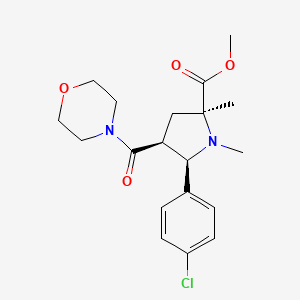
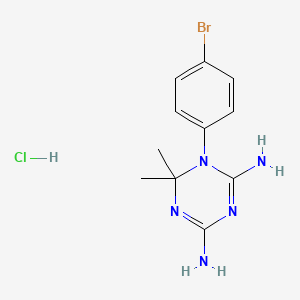

![2-amino-4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B5233885.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene](/img/structure/B5233887.png)
![3-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazolidine-2-thione](/img/structure/B5233928.png)
